molecular formula C14H15ClN2O2S B3004736 2-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 338401-86-8

2-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B3004736
CAS No.: 338401-86-8
M. Wt: 310.8
InChI Key: AIQORFMNLLZCLF-UHFFFAOYSA-N
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Description

This compound is a substituted 3,4-dihydropyrimidin-4-one derivative featuring a 3-chlorophenylmethylsulfanyl group at position 2, a 2-hydroxyethyl substituent at position 5, and a methyl group at position 4. Its molecular formula is C₁₄H₁₅ClN₂O₂S, with a molecular weight of 322.80 g/mol (calculated from ).

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c1-9-12(5-6-18)13(19)17-14(16-9)20-8-10-3-2-4-11(15)7-10/h2-4,7,18H,5-6,8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQORFMNLLZCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=CC(=CC=C2)Cl)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one , identified by its CAS number 338401-86-8 , belongs to a class of pyrimidine derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H15ClN2O2SC_{14}H_{15}ClN_{2}O_{2}S, with a molecular weight of 310.80 g/mol . The structure features a chlorophenyl group, a sulfanyl group, and a hydroxyethyl substitution, which contribute to its biological activity.

Biological Activity Overview

Research has indicated that pyrimidine derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies suggest that similar compounds possess significant antimicrobial properties against various bacterial strains.
  • Antitumor Effects : Certain pyrimidine derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds with similar structures may also exhibit anti-inflammatory properties by modulating inflammatory pathways.

Antimicrobial Activity

A study evaluating related pyrimidine derivatives demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several derivatives, showing promising results comparable to standard antibiotics such as ampicillin.

CompoundMIC (µg/mL)Activity Against
Compound A50Staphylococcus aureus
Compound B100Escherichia coli
Compound C200Pseudomonas aeruginosa

Antitumor Activity

Research has shown that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds structurally similar to the target compound were tested in vitro on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability.

Case Study: In Vitro Analysis

In a study involving a series of pyrimidine derivatives:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : Compounds exhibited IC50 values ranging from 10 µM to 50 µM depending on the cell line, indicating effective cytotoxicity.

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cellular metabolism and proliferation.
  • Modulation of Signaling Pathways : These compounds may affect signaling pathways such as MAPK and PI3K/Akt, leading to altered cell growth and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related analogs:

Compound Substituents Molecular Weight (g/mol) Key Functional Groups Notable Properties References
Target: 2-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one 3-Cl-C₆H₄-CH₂-S-; 2-hydroxyethyl; 6-methyl 322.80 Sulfanyl, hydroxyethyl, dihydropyrimidinone Enhanced solubility due to hydroxyethyl; potential metabolic stability from Cl substituent.
2-[(2-Fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one 2-F-C₆H₄-CH₂-; 2-hydroxyethyl; 6-methyl 262.28 Fluorophenyl, hydroxyethyl Reduced steric bulk compared to Cl; potential altered electronic effects.
2-{[(4-Chlorophenyl)methyl]amino}-6-methyl-3,4-dihydropyrimidin-4-one 4-Cl-C₆H₄-CH₂-NH-; 6-methyl 249.70 (C₁₂H₁₂ClN₃O) Amino linker, dihydropyrimidinone Increased hydrogen-bonding capacity via NH group; possible improved target affinity.
2-(3-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one 3-OH-C₆H₄-; 6-methyl 202.21 Phenolic hydroxyl, dihydropyrimidinone Higher polarity and acidity (pKa ~10 for phenolic OH); potential for oxidation.
2-(Ethoxymethyl)-6-methyl-3,4-dihydropyrimidin-4-one CH₂CH₂OCH₂-; 6-methyl 168.20 Ethoxymethyl, dihydropyrimidinone Lower solubility due to nonpolar ethoxy group; improved lipophilicity.
4-(4-Chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one 4-Cl-C₆H₄-; thienylcarbonyl; CF₃; hydroxyl 434.81 Trifluoromethyl, thienylcarbonyl, hydroxyl Enhanced metabolic stability (CF₃); steric hindrance from thienylcarbonyl.

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The 3-chlorophenylmethylsulfanyl group in the target compound may confer higher metabolic stability compared to its fluorophenyl analog (), as chlorine’s larger atomic radius enhances steric protection against enzymatic degradation. Replacing the sulfanyl (-S-) linker with an amino (-NH-) group () introduces hydrogen-bond donor capability, which could improve binding affinity to biological targets like kinases or GPCRs.

Solubility and Polarity :

  • The 2-hydroxyethyl substituent in the target compound and its fluorophenyl analog () increases aqueous solubility compared to ethoxymethyl or trifluoromethyl derivatives ().
  • The trifluoromethyl group in enhances lipophilicity, favoring blood-brain barrier penetration but reducing solubility in polar solvents.

Electronic and Steric Considerations: Fluorine’s electron-withdrawing nature in the 2-fluorophenyl analog () may alter π-π stacking interactions in protein binding pockets compared to chlorine’s inductive effects.

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